Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate
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Overview
Description
Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate is a chemical compound known for its unique structure and properties. It belongs to the benzofuran family, which is characterized by a fused benzene and furan ring system.
Mechanism of Action
Target of Action
Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate is a derivative of benzofuran, a class of compounds that are ubiquitous in nature Benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives, in general, are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives, it can be inferred that multiple pathways may be affected .
Pharmacokinetics
Its molecular weight is 261.27 , which is within the range generally favorable for oral bioavailability.
Result of Action
Benzofuran derivatives have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that the compound may induce changes at both the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert nitro groups to amines.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces amines.
Scientific Research Applications
Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
Comparison with Similar Compounds
Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 5-nitrobenzofuran-2-carboxylate: Similar structure but different functional groups.
Ethyl 3-methylbenzofuran-2-carboxylate: Lacks the acetamido group, leading to different properties.
Ethyl 5-amino-3-methylbenzofuran-2-carboxylate: Contains an amino group instead of an acetamido group.
These compounds share a common benzofuran core but differ in their functional groups, which influence their chemical reactivity and applications.
Properties
IUPAC Name |
ethyl 5-acetamido-3-methyl-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-4-18-14(17)13-8(2)11-7-10(15-9(3)16)5-6-12(11)19-13/h5-7H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWCQMDOOZOMPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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